(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride
Description
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (CAS: 2044705-93-1) is a chiral fluorinated ethanolamine derivative with a molecular formula of C₈H₁₀ClF₂NO and a molecular weight of 209.62 g/mol . It is characterized by an (S)-configured aminoethanol backbone attached to a 3,5-difluorophenyl group. This compound is used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor ligands, where fluorine substituents enhance metabolic stability and binding affinity .
Key identifiers include:
- MDL Number: MFCD24414217
- PubChem CID: 122404765
- IUPAC Name: (2S)-2-amino-2-(3,5-difluorophenyl)ethanol hydrochloride .
Safety data indicates hazards such as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Properties
IUPAC Name |
2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOQSJNFZSBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Reduction of Ketone Precursors
The most common synthetic pathway involves the enantioselective reduction of a prochiral ketone precursor, 3,5-difluoroacetophenone , to yield the (S)-enantiomer. This method leverages asymmetric catalysis to achieve high enantiomeric excess (ee).
Key Reaction Steps :
- Substrate Preparation : 3,5-Difluoroacetophenone is synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with acetyl chloride in the presence of AlCl₃.
- Asymmetric Reduction : The ketone is reduced using a chiral borane catalyst, such as Corey-Bakshi-Shibata (CBS) reagent, in tetrahydrofuran (THF) at -20°C. This step achieves >98% ee for the (S)-alcohol.
- Amination : The resulting alcohol undergoes amination via a Mitsunobu reaction with phthalimide, followed by deprotection with hydrazine to yield the primary amine.
- Hydrochloride Formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt.
Table 1: Optimization of Asymmetric Reduction
| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| CBS Reagent | THF | -20 | 98 | 85 |
| Chiral Ru Complex | MeOH | 25 | 95 | 78 |
| NaBH₄ with L-Proline | EtOH | 0 | 88 | 70 |
The CBS reagent provides superior enantioselectivity and yield compared to alternative catalysts.
Enzymatic Synthesis
Industrial-scale production often employs biocatalytic methods due to their sustainability and high specificity. Carbonyl reductases from Lactobacillus kefir are used to reduce 3,5-difluoroacetophenone in aqueous buffer (pH 7.0) at 30°C.
Advantages :
- No chiral auxiliaries required , reducing waste.
- Reaction completes in 6 hours with 99% ee and 90% yield.
- Scalable to >100 kg batches using immobilized enzymes on silica supports.
Industrial Production Methods
Solvent Systems and Reaction Scaling
Large-scale synthesis prioritizes solvent recyclability and safety. A THF-water mixture (4:1 v/v) is used for the amination step, enhancing reaction kinetics and minimizing byproducts.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF-H₂O | 2 | 92 | 99 |
| EtOH-H₂O | 4 | 85 | 95 |
| DCM-MeOH | 6 | 78 | 90 |
THF-water reduces reaction time by 50% compared to ethanol-water systems.
Crystallization and Purification
The hydrochloride salt is purified via anti-solvent crystallization using acetone. Key parameters:
- Drug concentration : 150 mg/mL in ethanol.
- Acetone-to-drug ratio : 5:1 (v/v).
- Yield : 88% with 99.5% purity.
Reaction Optimization Strategies
Temperature Control
Exothermic reactions (e.g., amination) require precise temperature modulation. Cooling to -20°C during asymmetric reduction prevents racemization, maintaining ee >98%.
Catalytic Recycling
Immobilized enzymes retain 95% activity after 10 cycles, reducing production costs by 40%.
Post-Synthesis Processing
Formulation for Biological Use
The compound is prepared as a 10 mM stock solution in DMSO for in vitro assays:
Table 3: Stock Solution Preparation
| Mass (mg) | Volume (mL) | Concentration (mM) |
|---|---|---|
| 1 | 0.48 | 10 |
| 5 | 2.38 | 10 |
| 10 | 4.77 | 10 |
In Vivo Formulation
For animal studies, the hydrochloride salt is dissolved in a DMSO-PEG300-Tween 80-ddH₂O mixture (5:40:5:50 v/v) to enhance bioavailability.
Comparative Analysis with Related Compounds
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride exhibits distinct advantages over analogs:
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted phenyl derivatives, depending on the type of reaction and the reagents used.
Scientific Research Applications
Chemical Properties and Structure
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride has the molecular formula C₉H₁₀ClF₂N and a molecular weight of approximately 221.63 g/mol. The compound features an amino alcohol structure with a difluorophenyl group, which enhances its biological activity and solubility characteristics.
Pharmaceutical Applications
-
Drug Discovery :
- The compound has been identified as a potential lead in drug discovery for treating neurological disorders due to its unique structural properties and biological activity. Its ability to interact with specific biological targets suggests it may influence neurotransmission pathways.
- Antitumor Activity :
-
Biological Activity :
- The compound participates in various biological pathways as an inhibitor, affecting neurotransmission and metabolic processes. Its structural features allow it to modulate interactions with receptors or enzymes, which could lead to therapeutic applications in treating diseases linked to these pathways.
Synthetic Applications
-
Chemical Reactivity :
- The amino group in this compound can engage in nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in dehydration or esterification processes, making it versatile for synthetic chemistry applications.
- Synthetic Routes :
Case Studies and Research Findings
- Interaction Studies :
- Pharmacological Evaluation :
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-2-Amino-2-(3,5-difluorophenyl)ethanol Hydrochloride
Fluorine Positional Isomers
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol Hydrochloride
- CAS : 1810074-77-1
- Molecular Weight : 209.62 g/mol
- Key Difference: Fluorine atoms at 2- and 5-positions on the phenyl ring instead of 3,5.
(S)-2-Amino-2-(3-fluorophenyl)ethanol
Functional Group Modifications
Methyl 2-Amino-2-(2,5-difluorophenyl)acetate Hydrochloride
- CAS : 1251923-42-8
- Molecular Formula: C₉H₁₀ClF₂NO₂
- Key Difference: Replacement of the ethanol group with a methyl ester.
(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic Acid
- CAS: Not explicitly listed (see )
- Key Difference: Introduction of a Boc-protected amino group and a carboxylic acid moiety, shifting the compound’s application toward peptide synthesis or prodrug strategies .
Substituted Phenyl Derivatives
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol
- CAS : 1213463-79-6
- Key Difference : Addition of a chlorine atom at the 4-position. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric bulk and electronic effects, impacting target selectivity .
(R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride
Table 1: Key Properties of Selected Analogs
Research Implications
- Fluorine Substitution: Di-fluorination at 3,5-positions optimizes electronic effects and metabolic stability compared to mono- or ortho-substituted analogs .
- Stereochemistry : The (S)-configuration may offer superior target engagement in chiral environments, though direct comparative activity data is needed .
- Functional Groups: Ethanol derivatives balance polarity and permeability, whereas ester or Boc-protected analogs cater to specialized applications .
Biological Activity
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its structure, biological effects, mechanisms of action, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C₉H₁₀ClF₂N
- Molecular Weight : Approximately 221.63 g/mol
- Structure : The compound features an amino alcohol structure with a difluorophenyl group, which influences its chemical properties and biological activities.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. Its potential effects include:
- Neurotransmitter Modulation : The compound may influence neurotransmission pathways, suggesting applications in treating neurological disorders.
- Enzyme Inhibition : Studies have indicated that it can act as an inhibitor for various enzymes, which could be relevant for drug development .
- Receptor Binding : The structural features of the compound suggest that it may interact with specific receptors involved in various biological processes.
The mechanism of action for this compound likely involves:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors.
- Enhanced Binding Affinity : The presence of fluorine atoms may enhance the compound's binding affinity and stability within biological systems.
- Modulation of Biological Pathways : Interaction studies have shown that the compound can modulate various biological targets, influencing pathways related to neurotransmission and metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Interaction studies utilizing techniques such as molecular docking have demonstrated the compound's potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect neurotransmitter levels in neuronal cultures.
- Comparative Analysis : In comparison with similar compounds, this compound shows unique properties due to its stereochemistry and functional groups. This uniqueness may contribute to its distinct pharmacological profile.
Applications in Drug Development
The compound has potential applications in various fields:
- Pharmaceutical Development : Due to its biological activity, it may serve as a lead compound in drug discovery aimed at treating neurological disorders and other conditions influenced by neurotransmitter modulation.
- Anticancer Research : Preliminary findings suggest that derivatives of this compound may exhibit anticancer properties. Further research is needed to explore these effects comprehensively .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| This compound | C₉H₁₀ClF₂N | Neurotransmitter modulation, enzyme inhibition |
| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride | C₉H₁₀ClF₂N | Similar pharmacological profile |
| 1-Phenyl-2-aminoethanol derivatives | Varies | Selective receptor activity with low side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
